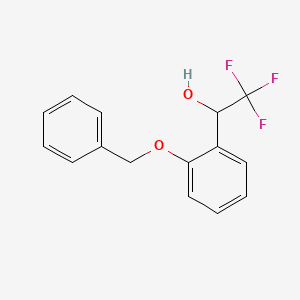

2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

CAS No.:

Cat. No.: VC20121339

Molecular Formula: C15H13F3O2

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13F3O2 |

|---|---|

| Molecular Weight | 282.26 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(2-phenylmethoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9,14,19H,10H2 |

| Standard InChI Key | DOTUQLQTJHCTJA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C(F)(F)F)O |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol is C₁₅H₁₃F₃O₂, with a molecular weight of 282.26 g/mol. The compound’s structure features a benzyl alcohol core substituted at the alpha position with a trifluoromethyl group (-CF₃) and at the ortho position with a benzyloxy group (-OCH₂C₆H₅). This arrangement creates a sterically hindered environment while introducing strong electron-withdrawing (trifluoromethyl) and lipophilic (benzyloxy) effects.

Key Structural Features:

-

Trifluoromethyl Group: The -CF₃ group significantly alters the compound’s electronic profile, increasing its electrophilicity and stability against metabolic degradation .

-

Benzyloxy Group: The -OCH₂C₆H₅ moiety enhances lipophilicity, improving membrane permeability and bioavailability.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃F₃O₂ | |

| Molecular Weight | 282.26 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely soluble in organic solvents (e.g., DCM, THF) |

Synthesis Methods

The synthesis of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions, leveraging protective group strategies and fluorination techniques. Industrial-scale synthesis often employs continuous flow reactors to optimize yield and minimize by-products.

Representative Synthetic Pathway:

-

Benzylation: Protection of the hydroxyl group in benzyl alcohol using benzyl bromide under basic conditions.

-

Trifluoromethylation: Introduction of the -CF₃ group via radical trifluoromethylation or nucleophilic substitution with trifluoromethylating reagents (e.g., Ruppert-Prakash reagent).

-

Deprotection: Selective removal of protective groups to yield the final product.

Table 2: Industrial Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Reactor Type | Continuous flow reactor | |

| Catalyst | Not specified | – |

| Yield | Not reported | – |

Applications in Stereoselective Glycosylation

Recent advancements in carbohydrate chemistry have highlighted the role of trifluoromethylated benzyl groups in enhancing 1,2-cis-selectivity during glycosylation reactions. In a landmark study, substitution of benzyl groups in glucosyl imidate donors with trifluoromethylbenzyl groups resulted in a 14:1 to 34:1 α/β selectivity ratio when activated with TMS-I and triphenylphosphine oxide (TPPO) .

Mechanistic Insights:

-

Electronic Effects: The electron-withdrawing -CF₃ group stabilizes oxocarbenium ion intermediates, favoring associative pathways that lead to 1,2-cis products .

-

Steric Effects: Bulky 3,5-bis-trifluoromethylbenzyl groups further restrict rotational freedom, enhancing stereocontrol .

Table 3: Stereoselectivity in Glycosylation Reactions

| Donor | Acceptor | α/β Ratio | Source |

|---|---|---|---|

| Bn-protected glucosyl TCAI | N-Cbz-3-aminopropanol | 13:1 | |

| CF₃Bn-protected glucosyl TCAI | Same acceptor | 23:1 | |

| 3,5-bis-CF₃Bn-protected PTFAI | 3-azidopropanol | 34:1 |

Industrial and Academic Research Trends

In academia, this compound is utilized to develop novel glycosylation protocols and probe reaction mechanisms . Industrially, it serves as a precursor for:

-

Pharmaceutical Intermediates: Synthesis of fluorinated drug candidates with improved metabolic stability.

-

Materials Science: Fabrication of fluorinated polymers with enhanced thermal and chemical resistance.

Comparative Analysis with Related Compounds

Table 4: Comparison with alpha-(Trifluoromethyl)benzyl Alcohol

| Property | 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol | alpha-(Trifluoromethyl)benzyl Alcohol |

|---|---|---|

| Molecular Formula | C₁₅H₁₃F₃O₂ | C₈H₇F₃O |

| Molecular Weight | 282.26 g/mol | 176.14 g/mol |

| Key Functional Groups | -CF₃, -OCH₂C₆H₅ | -CF₃ |

| Applications | Glycosylation, drug synthesis | Solvent, intermediate |

| Bioavailability | High (lipophilic) | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume